

A Comprehensive Spectroscopic Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Cat. No.: B1611416

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** ($C_8H_{12}N_2O_2$), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established principles of spectroscopic interpretation. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The methodologies presented are grounded in best practices to ensure data integrity and reproducibility, while the interpretive discussion aims to provide a clear causal link between molecular structure and spectral features.

Introduction and Molecular Structure

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a disubstituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many bioactive compounds, and understanding the precise structural details through spectroscopy is paramount for quality control, reaction monitoring, and rational drug design. The molecule features an ethyl ester at the 2-position and an ethyl group at the 5-position of the imidazole ring. This substitution pattern dictates a unique electronic environment, which is reflected in its spectroscopic fingerprint.

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**, both ^1H and ^{13}C NMR provide definitive structural information.

Experimental Protocol: NMR

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the molecular structure.

Apparatus: 400 MHz (or higher) NMR Spectrometer with a 5 mm probe.

Reagents & Materials:

- Sample: **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** (~10 mg for ^1H , ~30 mg for ^{13}C).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, ~0.7 mL).
- Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm).
- 5 mm NMR tubes.

Causality Behind Experimental Choices:

- Solvent Selection: DMSO-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds. Crucially, it is a non-protic solvent, which allows for the observation of the exchangeable N-H proton of the imidazole ring, a key diagnostic signal that would be lost in solvents like D₂O.[1][2]
- Instrument Field Strength: A 400 MHz spectrometer provides sufficient resolution to resolve the coupling patterns of the ethyl groups and clearly separate the aromatic and aliphatic regions of the spectrum.

Procedure:

- Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean, dry NMR tube.
- Add a minimal amount of TMS as the internal standard.
- Place the NMR tube into the spectrometer's probe and allow it to equilibrate to the probe temperature.
- Acquire the ^1H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.

Predicted ^1H NMR Data and Interpretation

The ^1H NMR spectrum is expected to show six distinct signals, corresponding to the different proton environments in the molecule.

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Atom Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
N1-H	~12.5	Broad Singlet	-	1H	Imidazole N-H
C4-H	~7.2	Singlet	-	1H	Imidazole Ring Proton
C10-H ₂	~4.3	Quartet	~7.1	2H	Ester -O-CH ₂ -
C6-H ₂	~2.7	Quartet	~7.5	2H	Ring -CH ₂ -
C11-H ₃	~1.3	Triplet	~7.1	3H	Ester -CH ₃

| C7-H₃ | ~1.2 | Triplet | ~7.5 | 3H | Ring -CH₃ |

Interpretation:

- N-H Proton (~12.5 ppm): The imidazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet far downfield.[3] This is characteristic of acidic protons on nitrogen in a heterocyclic ring and its broadness is due to quadrupole broadening and potential exchange.
- C4-H Proton (~7.2 ppm): As the sole proton directly attached to the imidazole ring, it appears as a sharp singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing ester group at C2 and the electron-donating ethyl group at C5.[4]
- Ethyl Ester Protons (C10-H₂ & C11-H₃): These protons give rise to a classic ethyl pattern. The C10 methylene protons (~4.3 ppm) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three C11 methyl protons. The C11 methyl protons (~1.3 ppm) appear as a triplet due to coupling with the two C10 methylene protons.
- C5-Ethyl Protons (C6-H₂ & C7-H₃): This second ethyl group also shows a quartet and a triplet. The C6 methylene protons (~2.7 ppm) are attached directly to the imidazole ring, making them benzylic-like and shifting them downfield. They are less deshielded than the ester methylene protons. The corresponding C7 methyl triplet appears further upfield (~1.2 ppm).

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight unique carbon atoms.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom Label	Predicted Chemical Shift (δ , ppm)	Assignment
C8	~160	Ester Carbonyl (C=O)
C2	~145	Imidazole Ring Carbon
C5	~140	Imidazole Ring Carbon
C4	~120	Imidazole Ring Carbon
C10	~61	Ester -O-CH ₂ -
C6	~20	Ring -CH ₂ -
C11	~14	Ester -CH ₃

| C7 | ~13 | Ring -CH₃ |

Interpretation:

- Carbonyl Carbon (C8, ~160 ppm): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield as is typical for this functional group.
- Imidazole Ring Carbons (C2, C5, C4): The chemical shifts of the ring carbons are diagnostic. C2, being attached to two nitrogen atoms and the ester group, is expected to be the most downfield of the ring carbons (~145 ppm). C5, substituted with the ethyl group, will also be downfield (~140 ppm). C4, the sole CH in the ring, is expected to be the most upfield of the ring carbons (~120 ppm).^[5]
- Aliphatic Carbons (C10, C6, C11, C7): The methylene carbon of the ester (C10, ~61 ppm) is deshielded by the adjacent oxygen. The other aliphatic carbons appear in the upfield region, with the methylene carbon of the C5-ethyl group (C6) around ~20 ppm and the two methyl carbons (C11 and C7) appearing at ~14 and ~13 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

Objective: To identify the key functional groups in the molecule.

Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.

Reagents & Materials:

- Sample: **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** (1-2 mg).
- Potassium Bromide (KBr, spectroscopic grade).
- Agate mortar and pestle, pellet press.

Causality Behind Experimental Choices:

- Sample Preparation: The KBr pellet method is a robust technique for solid samples. It minimizes scattering and produces a high-quality spectrum by dispersing the analyte in an IR-transparent matrix.

Procedure:

- Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr in an agate mortar.
- Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically over a range of 4000-400 cm^{-1} , co-adding at least 16 scans to improve the signal-to-noise ratio.
- Perform a background scan of the empty sample compartment to subtract atmospheric CO_2 and H_2O absorptions.

Predicted IR Data and Interpretation

Table 3: Predicted Infrared (IR) Spectroscopic Data

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3100	Medium, Broad	N-H Stretch	Imidazole N-H
3100 - 3000	Medium	C-H Stretch	Imidazole Ring C-H
2980 - 2850	Medium-Strong	C-H Stretch	Aliphatic (Ethyl groups)
1730 - 1710	Strong	C=O Stretch	Conjugated Ester
1620 - 1550	Medium	C=N Stretch	Imidazole Ring
1500 - 1400	Medium-Strong	C=C Stretch	Imidazole Ring Vibrations

| 1300 - 1200 | Strong | C-O Stretch | Ester |

Interpretation:

- N-H Stretch (3400-3100 cm⁻¹): A broad absorption in this region is a hallmark of the N-H bond in the imidazole ring, with the broadening resulting from hydrogen bonding in the solid state.[6]
- C-H Stretches (3100-2850 cm⁻¹): This region will contain multiple peaks. The weaker absorptions just above 3000 cm⁻¹ correspond to the C-H stretch of the imidazole ring, while the stronger peaks below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the two ethyl groups.[7]
- C=O Stretch (1730-1710 cm⁻¹): A very strong and sharp absorption in this region is the most prominent feature of the spectrum and is definitively assigned to the carbonyl stretch of the ethyl ester. The position is slightly lower than a typical saturated ester due to electronic conjugation with the imidazole ring.[8]
- Ring Vibrations (1620-1400 cm⁻¹): This region of the spectrum will show several medium to strong bands corresponding to the C=N and C=C stretching vibrations within the aromatic imidazole ring.[9]

- C-O Stretch ($1300\text{-}1200\text{ cm}^{-1}$): A strong band in this region is characteristic of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: MS

Objective: To determine the molecular weight and primary fragmentation pathways of the molecule.

Apparatus: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

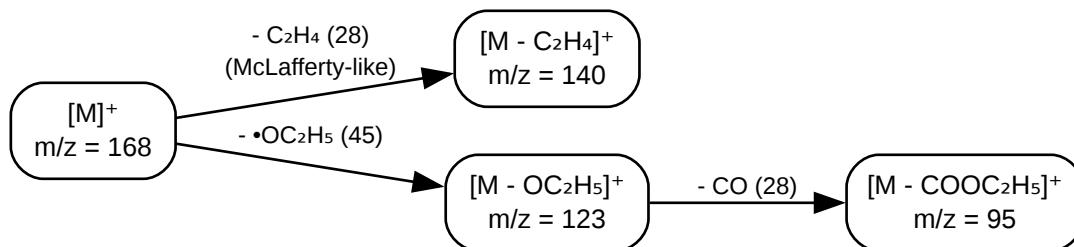
- Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or GC inlet.
- Ionize the sample using a standard electron energy of 70 eV.
- Accelerate the resulting ions into the mass analyzer.
- Scan a mass range (e.g., m/z 40-300) to detect the parent ion and its fragments.

Causality Behind Experimental Choices:

- Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that provides reproducible fragmentation patterns, creating a characteristic "fingerprint" for the molecule that is useful for structural elucidation.

Predicted Mass Spectrum and Fragmentation

Molecular Formula: $C_8H_{12}N_2O_2$ Exact Mass: 168.09 g/mol


Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Value	Proposed Fragment	Formula of Loss
168	$[M]^+$	-
140	$[M - C_2H_4]^+$	C_2H_4
123	$[M - OCH_2CH_3]^+$	C_2H_5O

| 95 | $[M - COOCH_2CH_3]^+$ | $C_3H_5O_2$ |

Interpretation and Fragmentation Pathway:

The molecular ion peak $[M]^+$ should be clearly visible at m/z 168. The fragmentation of ethyl esters and imidazole rings follows predictable pathways.[\[10\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** in EI-MS.

- $[M]^+$ (m/z 168): The parent molecular ion. Its presence confirms the molecular weight of the compound.
- Loss of Ethoxy Radical (m/z 123): A common fragmentation for esters is the alpha-cleavage leading to the loss of the alkoxy group ($\bullet OCH_2CH_3$), resulting in a stable acylium ion at m/z 123.[\[13\]](#)
- Loss of the Ester Group (m/z 95): Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 123) would yield the 5-ethyl-imidazole cation at m/z 95. Alternatively, direct cleavage of the C2-C8 bond can also lead to this fragment.

- Loss of Ethene (m/z 140): A McLafferty-type rearrangement involving the transfer of a hydrogen from the C5-ethyl group to the ester carbonyl oxygen, followed by the elimination of ethene (C_2H_4), could lead to a fragment at m/z 140.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**. 1H and ^{13}C NMR spectroscopy confirms the connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, notably the N-H, C=O, and aromatic ring system. Mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns. The protocols and interpretive frameworks detailed in this guide offer a robust system for the analysis of this compound and can be adapted for related heterocyclic structures, ensuring high standards of scientific integrity and data quality in research and development settings.

References

- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels.
- Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.). IUCr.
- The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate.
- Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). NIH.
- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET.
- IR Tables, UCSC. (n.d.).
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611416#spectroscopic-data-nmr-ir-ms-for-ethyl-5-ethyl-1h-imidazole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com